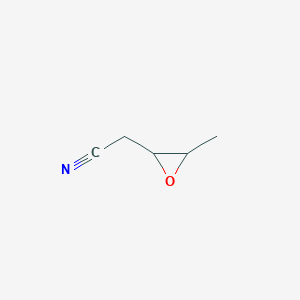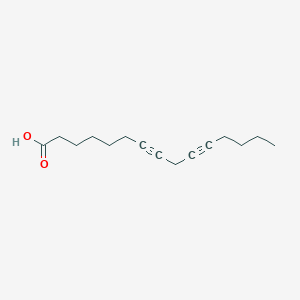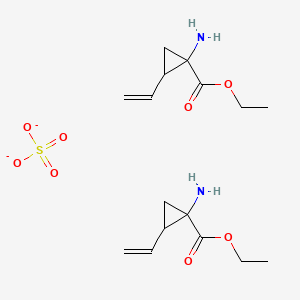
Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;sulfate is a compound with significant interest in various scientific fields It is known for its unique structural features, which include a cyclopropane ring fused to an amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate typically involves the reaction of carboxylic acids with alcohols in the presence of a catalyst. One common method is the esterification of 1-amino-2-ethenylcyclopropane-1-carboxylic acid with ethanol, using sulfuric acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted cyclopropane derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate involves its conversion to 1-aminocyclopropane-1-carboxylic acid, which is a precursor to the plant hormone ethylene . This conversion is catalyzed by the enzyme ACC synthase. Ethylene plays a crucial role in regulating plant growth and development, including processes such as fruit ripening and response to stress.
Comparaison Avec Des Composés Similaires
Ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate is unique due to its cyclopropane ring structure and its role as an ethylene precursor. Similar compounds include:
1-Aminocyclopropane-1-carboxylic acid: Direct precursor to ethylene, widely studied for its role in plant physiology.
Ethyl 1-amino-2-vinylcyclopropane-1-carboxylate: Similar structure but with different substituents, used in various synthetic applications.
These compounds share structural similarities but differ in their specific applications and reactivity.
Propriétés
Formule moléculaire |
C16H26N2O8S-2 |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
ethyl 1-amino-2-ethenylcyclopropane-1-carboxylate;sulfate |
InChI |
InChI=1S/2C8H13NO2.H2O4S/c2*1-3-6-5-8(6,9)7(10)11-4-2;1-5(2,3)4/h2*3,6H,1,4-5,9H2,2H3;(H2,1,2,3,4)/p-2 |
Clé InChI |
KCWPGHMPJQDAAN-UHFFFAOYSA-L |
SMILES canonique |
CCOC(=O)C1(CC1C=C)N.CCOC(=O)C1(CC1C=C)N.[O-]S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[(2S)-1-[methoxy(methyl)amino]-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate](/img/structure/B13744089.png)
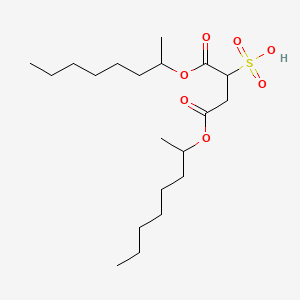


![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzonitrile](/img/structure/B13744123.png)

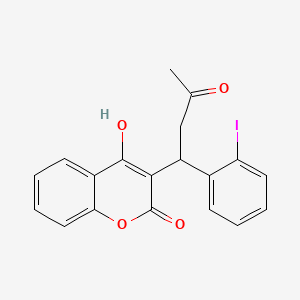
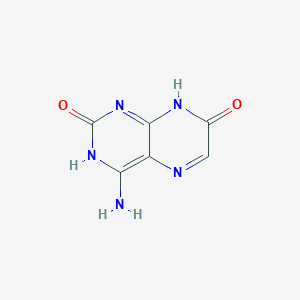
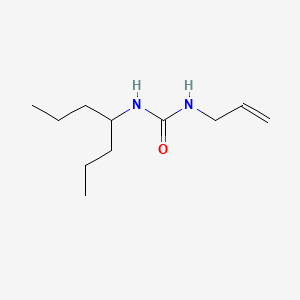
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2,2-dichloroacetyl)oxime]](/img/structure/B13744145.png)


